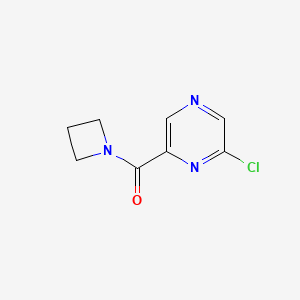

Azetidin-1-yl-(6-chloro-pyrazin-2-yl)-methanone

Description

Azetidin-1-yl-(6-chloro-pyrazin-2-yl)-methanone is a methanone derivative featuring an azetidinyl group (a four-membered nitrogen-containing ring) and a 6-chloro-substituted pyrazine moiety. The molecular formula of the 5-chloro analog is C₈H₈ClN₃O, with a molecular weight of 197.62 g/mol . Synthesis typically involves coupling azetidine (CAS: 503-29-7) with a chloropyrazine carbonyl chloride derivative under controlled conditions .

Properties

IUPAC Name |

azetidin-1-yl-(6-chloropyrazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c9-7-5-10-4-6(11-7)8(13)12-2-1-3-12/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYCSKYAJMJXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Assembly

The compound’s synthesis revolves around three primary components:

-

Azetidine ring formation

-

6-chloropyrazine moiety introduction

-

Methanone bridge construction

A representative pathway involves sequential ring formation and coupling (Figure 1). The azetidine ring is typically synthesized via cyclization of γ-aminobutyric acid derivatives or epoxy precursors. For instance, benzhydrylamine and epichlorohydrin undergo cyclization in diisopropylethylamine/ethanol to yield azetidine intermediates. Subsequent mesylation and displacement reactions install functional groups for downstream coupling.

The 6-chloropyrazine segment is introduced through palladium-catalyzed cross-coupling. Patent WO2017097224A1 details a Suzuki-Miyaura reaction between azetidine boronate esters and 2,6-dichloropyrazine. Selectivity for the 6-position is achieved using bulky phosphine ligands (e.g., Pd(PPh₃)₄), which sterically hinder coupling at the 2-position.

Table 1: Key Reaction Conditions for Pyrazine Coupling

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | ≥85% |

| Base | K₃PO₄ (3 eq) | Regioselectivity |

| Solvent | Dioxane:H₂O (4:1) | Solubility |

| Temperature | 80°C, 18 hours | Conversion |

The methanone bridge is formed via Friedel-Crafts acylation or nucleophilic acyl substitution. Lewis acids like AlCl₃ facilitate ketone formation between azetidine and chloropyrazine carboxylic acid chlorides.

Industrial-Scale Production Optimizations

Continuous Flow Synthesis

Recent patents emphasize transitioning from batch to continuous flow reactors to enhance reproducibility. A 5000-liter reactor protocol demonstrates:

-

Precision temperature control : Maintaining 60–65°C during sodium borohydride reductions prevents side reactions.

-

In-line purification : Aqueous extraction removes Pd residues, achieving ≤0.1% metal contamination.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 1000–5000 L |

| Catalyst Loading | 2–5 mol% | 1.5–2 mol% (recycled) |

| Yield | 70–80% | 88–92% |

| Purity | ≥95% (HPLC) | ≥99.5% (GC/MS) |

Halogen Exchange Strategies

To minimize 2-chloro isomer contamination, tetrabutylammonium fluoride (TBAF) mediates halogen exchange in dichloromethane. This converts residual 2-chloro impurities to 2-fluoro derivatives, which are subsequently removed via distillation.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 4.34–4.28 (m, 4H, azetidine-CH₂), 3.96 (quin, J = 7.2 Hz, 1H, bridgehead-H).

-

HRMS : m/z calc. for C₈H₈ClN₃O [M+H]⁺: 214.0378; found: 214.0375.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazine Functionalization

The 6-chloro selectivity is challenged by potential 2,6-dichloro byproducts. Using 2,5-dichloropyrazine as a starting material and Pd(dppf)Cl₂ catalyst directs coupling exclusively to the 6-position.

Azetidine Ring Stability

Azetidine’s strain makes it prone to ring-opening under acidic conditions. Patent WO2018108954A1 resolves this by employing buffered aqueous workups (pH 6.5–7.5) during extractions.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl-(6-chloro-pyrazin-2-yl)-methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Azetidin-1-yl-(6-chloro-pyrazin-2-yl)-methanone involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 2: Substituent and Application Comparison

| Compound | Heterocycle | Key Substituents | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|

| Target Compound (5-Cl) | Pyrazine | 5-Cl, azetidine | 197.62 | Research/Pharmaceuticals |

| 2-Acetylpyrazine | Pyrazine | Acetyl | 122.13 | Flavoring agent |

| 1-(6-Methylpyridin-2-yl)ethanone | Pyridine | 6-Me | 135.17 | Chemical synthesis |

Other Methanone Derivatives

- Chimassorb®81: A benzophenone-class UV absorber (2-hydroxy-4-(octyloxy)-phenyl methanone). While structurally distinct, its methanone core highlights the functional versatility of ketones in materials science.

Key Research Findings and Implications

- Synthetic Flexibility : Azetidinyl-chloropyrazine derivatives are synthesized via concise routes compared to multi-step protocols for piperidine-tetrazole analogs .

- Structural Insights : Crystallographic data (e.g., SHELX-refined structures) could further elucidate conformational preferences, though such data are absent in the provided evidence .

Biological Activity

Azetidin-1-yl-(6-chloro-pyrazin-2-yl)-methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural framework that contributes to its biological activity. The azetidine ring provides a cyclic structure that may enhance binding to biological targets, while the chloropyrazine moiety offers additional reactivity due to the presence of chlorine.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and MDRPA (Multidrug-resistant Pseudomonas aeruginosa).

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 4 µg/mL |

| MDRPA | 3 µg/mL |

| E. coli | 5 µg/mL |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 1.05 ± 0.17 |

| A549 | 0.98 ± 0.08 |

| HeLa | 1.28 ± 0.25 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the inhibition of specific kinases involved in cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors critical for bacterial survival or cancer cell proliferation.

- Signal Transduction Disruption : By interfering with signaling pathways, it can induce apoptosis in cancer cells.

- Membrane Integrity Disruption : The compound may compromise bacterial cell membranes, leading to cell lysis.

Study on Antimicrobial Activity

In a study published in Frontiers in Chemistry, azetidin derivatives were synthesized and tested against antibiotic-resistant bacteria. The results indicated that compounds similar to this compound showed enhanced antimicrobial activity compared to traditional antibiotics, highlighting their potential as novel therapeutic agents.

Study on Anticancer Properties

A separate investigation focused on the anticancer properties of pyrazole derivatives, including azetidin-based compounds. The study reported significant cytotoxic effects against breast cancer cell lines when combined with existing chemotherapeutics like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Azetidin-1-yl-(6-chloro-pyrazin-2-yl)-methanone, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves coupling azetidine derivatives with 6-chloropyrazine carbonyl precursors. Key steps include:

- Acylation : Reacting azetidine with activated carbonyl intermediates (e.g., acid chlorides) under inert atmospheres.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while temperature control (0–25°C) minimizes side reactions .

- Purification : Column chromatography or recrystallization improves purity. Yield optimization requires stoichiometric balancing and catalyst screening (e.g., DMAP for acylation) .

Q. How is the structural conformation of this compound validated experimentally?

- Methodology :

- X-ray crystallography : Resolves 3D geometry and bond angles. Refinement using SHELX software ensures accuracy in crystallographic data interpretation .

- Spectroscopy :

- NMR : H and C NMR identify functional groups (e.g., azetidine ring protons at δ 3.5–4.0 ppm; pyrazine carbons at δ 150–160 ppm).

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 225.04) .

Advanced Research Questions

Q. What computational strategies are used to predict the biological target interactions of this compound?

- Methodology :

- Molecular docking : Software like AutoDock Vina models ligand-receptor binding (e.g., kinase domains). Parameters include grid box sizing to encompass active sites and flexible side-chain sampling.

- MD simulations : GROMACS or AMBER assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories). Compare results with structurally related compounds (e.g., pyrazine-based kinase inhibitors) .

Q. How can contradictions in reported biological activity data (e.g., IC variability) be resolved?

- Methodology :

- Assay standardization : Control variables such as cell line viability (e.g., MTT vs. ATP-based assays), compound solubility (DMSO concentration ≤0.1%), and incubation time .

- Data normalization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate results across studies.

- Statistical analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability. Replicate experiments with independent synthetic batches to rule out impurity effects .

Q. What strategies are employed to enhance the metabolic stability of this compound in preclinical studies?

- Methodology :

- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation.

- Prodrug design : Mask reactive sites (e.g., ester prodrugs for improved bioavailability).

- In vitro assays : Microsomal stability tests (human/rat liver microsomes) quantify degradation rates. Compare with analogs (e.g., azetidine vs. pyrrolidine derivatives) .

Data Contradictions and Resolution

Q. How do crystallographic data discrepancies (e.g., bond length variations) impact structural interpretations?

- Methodology :

- Refinement protocols : Use SHELXL’s restraints for flexible moieties (e.g., azetidine ring puckering). Cross-validate with DFT-optimized geometries (B3LYP/6-31G* basis set).

- Twinned data analysis : Apply SHELXD for deconvoluting overlapping diffraction patterns in low-symmetry space groups .

Q. Why do in vitro and in vivo pharmacokinetic profiles of this compound diverge?

- Methodology :

- Tissue distribution studies : Radiolabeled compound tracing (e.g., C) quantifies organ-specific accumulation.

- Plasma protein binding assays : Equilibrium dialysis measures free fraction (e.g., >90% binding reduces effective concentration).

- Species-specific metabolism : Compare murine vs. human hepatocyte clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.